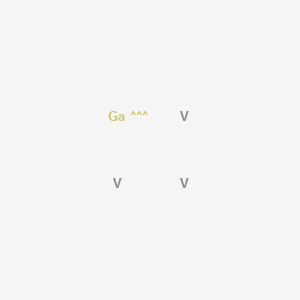
Vanadium-gallium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vanadium-gallium is a superconducting alloy composed of vanadium and gallium. It is known for its use in high-field insert coils of superconducting electromagnets. The compound exhibits superconducting properties, making it valuable in applications requiring high magnetic fields .
準備方法
Synthetic Routes and Reaction Conditions: Vanadium-gallium can be synthesized through solid-state precipitation. This involves heating a mixture of vanadium and gallium at high temperatures to form the alloy. The reaction conditions typically include temperatures around 1720°C .
Industrial Production Methods: In industrial settings, this compound is produced by melting vanadium and gallium together in a controlled environment. The molten mixture is then cooled to form the alloy. This method ensures the formation of the desired superconducting phase .
化学反応の分析
Types of Reactions: Vanadium-gallium undergoes various chemical reactions, including oxidation and reduction. These reactions are influenced by the presence of other elements and the specific conditions under which they occur.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures.
Reduction: The alloy can be reduced using hydrogen gas or other reducing agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of vanadium oxides and gallium oxides .
科学的研究の応用
Superconductivity
One of the most notable applications of vanadium-gallium is in the field of superconductivity. VGa exhibits superconducting properties, making it suitable for various applications in high-field magnets and superconducting devices.
- Superconducting Magnets : VGa is utilized in the construction of high-field insert coils for superconducting electromagnets. These magnets are essential in scientific research facilities, such as particle accelerators and magnetic resonance imaging (MRI) systems. The high critical magnetic field of VGa allows for efficient operation under extreme conditions, enhancing the performance of these systems .
- Critical Temperature : The superconducting transition temperature of VGa is approximately 14.55 K, which is significant for low-temperature applications . This property makes it a candidate for use in cryogenic environments where superconductivity is essential.
Hydrogen Storage and Fuel Cells
VGa has been investigated for its potential role in hydrogen storage technologies. The alloy's properties can be leveraged to improve hydrogen absorption and desorption kinetics, which are critical for fuel cell applications.
- Hydrogen Absorption : Studies indicate that VGa can absorb hydrogen efficiently, making it a potential material for hydrogen storage systems. This application is particularly relevant as the demand for clean energy solutions increases .
- Fuel Cell Catalysis : The alloy's catalytic properties may also enhance the performance of fuel cells, particularly in improving the efficiency of hydrogen production and utilization .
Metal Recovery and Recycling
The recovery of vanadium and gallium from industrial by-products has emerged as a significant area of research. Efficient extraction methods can reduce waste and recover valuable metals from processes like the Bayer process used in aluminum production.
- Ion-Exchange Resins : Research has shown that ion-exchange resins can selectively extract gallium ions from process liquors, with vanadium ions influencing this extraction process. Understanding the competitive adsorption between gallium and vanadium on resin can lead to improved recovery techniques .
- Solid Waste Recovery : Studies have demonstrated successful recovery methods for vanadium and gallium from solid waste by-products, emphasizing sustainable practices in metal recycling .
Semiconductor Applications
Gallium, a component of VGa, plays a crucial role in semiconductor technology. The unique properties of gallium make it suitable for various electronic applications.
- Semiconductor Manufacturing : Gallium compounds are widely used in semiconductor manufacturing processes, accounting for a significant portion of gallium's applications globally. The presence of vanadium can enhance certain semiconductor properties, making VGa an interesting subject for further research in this field .
Case Study 1: Superconducting Applications
A detailed analysis was conducted on the use of VGa in superconducting magnets at a major research facility. The study highlighted how VGa's high critical magnetic field allowed for more compact magnet designs without compromising performance.
Case Study 2: Hydrogen Storage
Research focused on optimizing hydrogen absorption rates in VGa revealed that modifying its microstructure could significantly enhance its performance as a hydrogen storage material. This study provided insights into potential industrial applications in clean energy technologies.
作用機序
The superconducting properties of vanadium-gallium are attributed to its unique crystal structure. The alloy forms an A15 phase, which is responsible for its superconducting behavior.
類似化合物との比較
Niobium-tin: Another superconducting alloy used in high-field magnets.
Niobium-titanium: Commonly used in superconducting magnets for medical imaging and particle accelerators.
Comparison: Vanadium-gallium is unique in its ability to maintain superconductivity at higher magnetic fields compared to niobium-tin and niobium-titanium. This makes it particularly valuable in applications requiring extremely high magnetic fields .
This compound’s combination of high critical temperature and upper critical field makes it a standout material in the realm of superconductors.
特性
CAS番号 |
12024-15-6 |
|---|---|
分子式 |
GaV |
分子量 |
120.665 g/mol |
IUPAC名 |
gallium;vanadium |
InChI |
InChI=1S/Ga.V |
InChIキー |
CLBBORVVTAFIRZ-UHFFFAOYSA-N |
SMILES |
[V].[V].[V].[Ga] |
正規SMILES |
[V].[Ga] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















